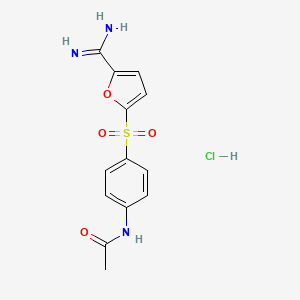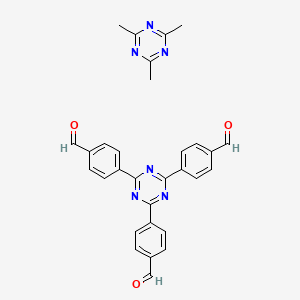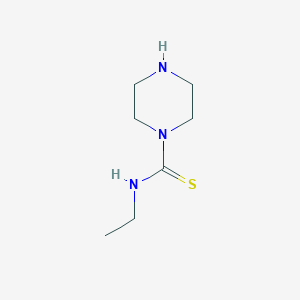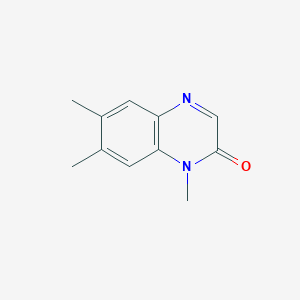![molecular formula C24H25N3O4S B13791463 Dimethyl (2'Z)-1,3-diethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate CAS No. 885722-13-4](/img/structure/B13791463.png)
Dimethyl (2'Z)-1,3-diethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Dimethyl 1,3-diethyl-2’-(phenylimino)-1,3-dihydro-2’h-spiro[benzo[d]imidazole-2,3’-thiophene]-4’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a benzo[d]imidazole and thiophene ring system, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dimethyl 1,3-diethyl-2’-(phenylimino)-1,3-dihydro-2’h-spiro[benzo[d]imidazole-2,3’-thiophene]-4’,5’-dicarboxylate typically involves multi-step reactions. One common method includes the condensation of 1,3-diethyl-2’-aminobenzimidazole with thiophene-2-carboxaldehyde under acidic conditions to form the spiro linkage. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.
化学反应分析
Types of Reactions
(Z)-Dimethyl 1,3-diethyl-2’-(phenylimino)-1,3-dihydro-2’h-spiro[benzo[d]imidazole-2,3’-thiophene]-4’,5’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like dichloromethane with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs with different functional groups attached to the benzimidazole or thiophene rings.
科学研究应用
Chemistry
In chemistry, (Z)-Dimethyl 1,3-diethyl-2’-(phenylimino)-1,3-dihydro-2’h-spiro[benzo[d]imidazole-2,3’-thiophene]-4’,5’-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It is being investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research, where it may inhibit key enzymes involved in tumor growth and proliferation.
Medicine
In medicine, (Z)-Dimethyl 1,3-diethyl-2’-(phenylimino)-1,3-dihydro-2’h-spiro[benzo[d]imidazole-2,3’-thiophene]-4’,5’-dicarboxylate is being studied for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its spiro structure imparts stability and rigidity, making it suitable for use in polymers and other advanced materials.
作用机制
The mechanism of action of (Z)-Dimethyl 1,3-diethyl-2’-(phenylimino)-1,3-dihydro-2’h-spiro[benzo[d]imidazole-2,3’-thiophene]-4’,5’-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of tumor growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound has a broad spectrum of activity.
相似化合物的比较
Similar Compounds
Spiro[benzo[d]imidazole-2,3’-thiophene] derivatives: These compounds share the spiro linkage and similar ring systems but differ in the substituents attached to the rings.
Benzimidazole derivatives: Compounds with a benzimidazole core but lacking the spiro linkage or thiophene ring.
Thiophene derivatives: Compounds with a thiophene ring but without the benzimidazole moiety.
Uniqueness
What sets (Z)-Dimethyl 1,3-diethyl-2’-(phenylimino)-1,3-dihydro-2’h-spiro[benzo[d]imidazole-2,3’-thiophene]-4’,5’-dicarboxylate apart from similar compounds is its unique spiro structure, which imparts distinct chemical and biological properties. The combination of benzimidazole and thiophene rings in a spiro configuration allows for unique interactions with biological targets and provides a versatile platform for further chemical modifications.
属性
CAS 编号 |
885722-13-4 |
|---|---|
分子式 |
C24H25N3O4S |
分子量 |
451.5 g/mol |
IUPAC 名称 |
dimethyl 1,3-diethyl-5'-phenyliminospiro[benzimidazole-2,4'-thiophene]-2',3'-dicarboxylate |
InChI |
InChI=1S/C24H25N3O4S/c1-5-26-17-14-10-11-15-18(17)27(6-2)24(26)19(21(28)30-3)20(22(29)31-4)32-23(24)25-16-12-8-7-9-13-16/h7-15H,5-6H2,1-4H3 |
InChI 键 |
FOCLFKRYACTCHC-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2N(C13C(=C(SC3=NC4=CC=CC=C4)C(=O)OC)C(=O)OC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)
![Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide](/img/structure/B13791397.png)



![(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one](/img/structure/B13791413.png)

![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanenitrile](/img/structure/B13791440.png)


